4-(3,4-Difluorobenzoyl)-2-methylpyridine
Description
4-(3,4-Difluorobenzoyl)-2-methylpyridine (CAS: 898780-27-3) is a halogenated aromatic compound characterized by a pyridine ring substituted with a methyl group at position 2 and a 3,4-difluorobenzoyl moiety at position 2. This structural configuration combines electron-withdrawing fluorine atoms with a moderately electron-donating methyl group, influencing its electronic and steric properties.
Properties
IUPAC Name |
(3,4-difluorophenyl)-(2-methylpyridin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9F2NO/c1-8-6-10(4-5-16-8)13(17)9-2-3-11(14)12(15)7-9/h2-7H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMSRNGHQVCPTRK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=C(C=C2)F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501224866 | |
| Record name | (3,4-Difluorophenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1187167-50-5 | |
| Record name | (3,4-Difluorophenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1187167-50-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (3,4-Difluorophenyl)(2-methyl-4-pyridinyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501224866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
4-(3,4-Difluorobenzoyl)-2-methylpyridine is a chemical compound that has gained attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound consists of a pyridine ring substituted at the 4-position with a 3,4-difluorobenzoyl group and a methyl group at the 2-position. The presence of fluorine atoms is known to enhance the reactivity and biological activity of compounds, making them valuable in various research applications.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure highlights the difluorobenzoyl moiety and the methyl-pyridine core, which are crucial for its biological interactions.
Biological Activity
Potential Biological Interactions
While direct studies on this compound are scarce, inference can be drawn from its structural characteristics. The compound may exhibit activity against specific proteins or enzymes due to its ability to mimic other biologically active molecules. Similar compounds have been shown to modulate kinase activities and influence pathways related to cancer and other diseases.
Research Findings
- Kinase Modulation : Compounds with similar structures have been documented to modulate kinase activity, which is crucial in various disease states including cancer and inflammatory conditions .
- Therapeutic Potential : The interaction studies suggest that this compound could be explored for developing new therapeutic agents targeting specific pathways in diseases .
Comparative Analysis
A comparative analysis with structurally similar compounds can provide insights into the unique aspects of this compound:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| 3,4-Difluorobenzoyl chloride | Contains difluorobenzoyl group | Lacks the pyridine ring |
| 2,4-Difluorobenzoyl chloride | Similar structure but different fluorine positions | No methyl substitution on pyridine |
| 3,4-Difluorobenzaldehyde | Contains difluorobenzoyl group | Has an aldehyde functional group instead of pyridine |
The unique combination of a pyridine ring with a difluorobenzoyl group in this compound imparts distinct chemical reactivity and potential biological properties that are not present in other similar compounds.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs of 4-(3,4-Difluorobenzoyl)-2-methylpyridine, highlighting differences in substituents and their implications:
| Compound Name | CAS Number | Substituents | Purity | Status |
|---|---|---|---|---|
| This compound | 898780-27-3 | Pyridine (2-CH₃, 4-benzoyl) | 97.0% | Discontinued |
| 2-(3,4-Difluorobenzoyl)pyridine | 2254572-86-4 | Pyridine (2-benzoyl) | 96.0% | Discontinued |
| Methyl 2-(3,4-difluorobenzoyl)benzoate | 1187167-50-5 | Benzoate ester (2-benzoyl) | 97.0% | Discontinued |
| 3-(3,4-Difluorobenzoyl)-2-fluoropyridine | - | Pyridine (2-F, 3-benzoyl) | - | Research use |
Key Structural and Functional Differences:
Substituent Position on Pyridine Ring: The target compound features a methyl group at position 2 and a benzoyl group at position 4 on the pyridine ring. In contrast, 2-(3,4-Difluorobenzoyl)pyridine lacks the methyl group, with the benzoyl group directly at position 2. 3-(3,4-Difluorobenzoyl)-2-fluoropyridine (from ) introduces a fluorine atom at position 2, enhancing electron-withdrawing effects. This could increase reactivity in nucleophilic substitutions compared to the methyl-substituted analog .
Core Heterocycle vs. Benzoate Ester: Methyl 2-(3,4-difluorobenzoyl)benzoate replaces the pyridine ring with a benzoate ester, rendering it more susceptible to hydrolysis.
Fluorine substituents on the benzoyl moiety (common to all compounds) contribute to strong electron-withdrawing effects, stabilizing the benzoyl group against metabolic degradation.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
